molecular formula C18H21N3O3 B2985175 N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide CAS No. 898432-95-6

N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Cat. No. B2985175
CAS RN: 898432-95-6
M. Wt: 327.384
InChI Key: RPFJLFNNZMQWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide, also known as EIFO, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EIFO is a small molecule that belongs to the family of oxalamides and has a molecular weight of 376.44 g/mol.

Scientific Research Applications

Visible-Light-Induced Aerobic Dearomative Reaction

Researchers have demonstrated the application of visible-light-induced aerobic dearomative reactions of indoles, leading to the synthesis of oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one. This process facilitates access to diverse indolone scaffolds through a cascade reaction, showcasing the chemical versatility of compounds similar to N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide in synthetic chemistry (Muliang Zhang et al., 2016).

Synthesis and Evaluation as Antibacterial Agents

Tetrahydropyrimidine–isatin hybrids, including structures analogous to the compound of interest, were synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activities. These findings indicate the potential biomedical applications of these compounds in treating various infections (T. N. Akhaja & J. Raval, 2012).

Enhancement of Catalytic Activity

The use of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand has been found to significantly promote the catalytic activity in Cu-catalyzed N-arylation of anilines and secondary amines. This showcases the compound's role in facilitating chemical reactions, providing a pathway to pharmaceutically important building blocks (Subhajit Bhunia et al., 2017).

Molecular Docking Studies for Biological Activity

A study on the crystal structure and molecular docking of a closely related compound, 1-ethyl-2′-(furan-2-carbonyl)-1′-(furan-2-yl)-1′,2′,5′,6′,7′,7a′-hexahydrospiro[indoline-3,3′-pyrrolizin]-2-one, revealed potential anti-mycobacterial, anti-microbial, and anti-cancer activities. The compound showed good activity against proteins of mycobacterium tuberculosis and bacterial proteins, suggesting its utility in drug discovery (Venkata Bharat Nishtala & Srinivas Basavoju, 2018).

Green Synthesis of Corrosion Inhibitor

Research into the green synthesis of corrosion inhibitors from biomass platform molecules, including a compound named N1-(2-aminoethyl)-N2-(2-(2-(furan-2-yl)-4,5-dihydro-1H-imidazol-1-yl) ethyl) ethane-1,2-diamine (NNED), demonstrated its efficacy in preventing carbon steel corrosion in an acidic medium. This study highlights the application of furan-derivative compounds in industrial applications (Zhanpu Chen et al., 2021).

properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-ethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-2-19-17(22)18(23)20-12-15(16-8-5-11-24-16)21-10-9-13-6-3-4-7-14(13)21/h3-8,11,15H,2,9-10,12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFJLFNNZMQWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-ethyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

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